![molecular formula C14H17ClN6 B14501386 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride CAS No. 62796-60-5](/img/structure/B14501386.png)
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is a compound with significant importance in various scientific fields. It is known for its unique structure, which includes a guanidine group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to form the desired guanidine compound . The reaction conditions often require the presence of coupling reagents or metal catalysts to facilitate the formation of the guanidine group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often employing automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted guanidine compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride involves its interaction with specific molecular targets. The guanidine group is known for its ability to form hydrogen bonds and interact with biological molecules, such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activity or receptor binding, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-[[4-(Diaminomethylideneamino)phenyl]methyl]phenyl]guanidine: This compound has a similar structure but with a methyl group attached to the phenyl ring.
Uniqueness
2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride is unique due to its combination of the guanidine group with a phenyl ring, which imparts distinct chemical properties and potential applications. Its ability to form hydrogen bonds and interact with biological molecules makes it particularly valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
62796-60-5 |
|---|---|
Molekularformel |
C14H17ClN6 |
Molekulargewicht |
304.78 g/mol |
IUPAC-Name |
2-[4-[4-(diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride |
InChI |
InChI=1S/C14H16N6.ClH/c15-13(16)19-11-5-1-9(2-6-11)10-3-7-12(8-4-10)20-14(17)18;/h1-8H,(H4,15,16,19)(H4,17,18,20);1H |
InChI-Schlüssel |
BWHDJEOKSRDHNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N=C(N)N)N=C(N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


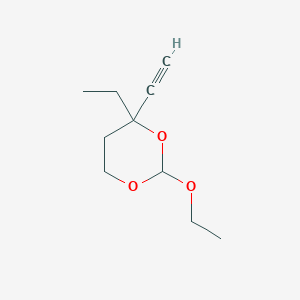
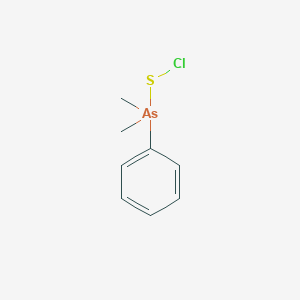


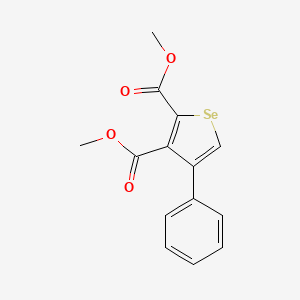
![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
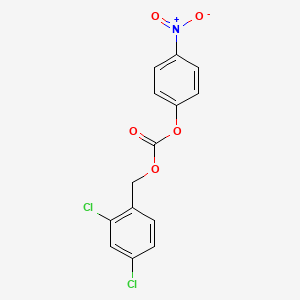

![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

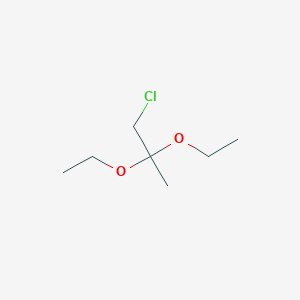
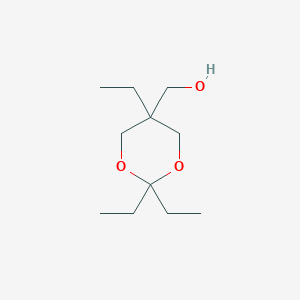

![2-(Benzenesulfonyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14501400.png)
